Trichloro(pentamethylcyclopentadienyl)titanium(IV)

Description

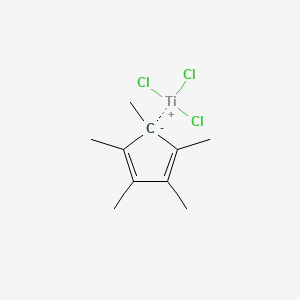

(Trichloro)(pentamethylcyclopentadienyl)titanium(IV): pentamethylcyclopentadienyltitanium trichloride , is an organotitanium compound with the formula C10H15Cl3Ti . This compound is characterized by its red crystalline appearance and is primarily used as a catalyst in various chemical reactions .

Properties

Molecular Formula |

C10H15Cl3Ti |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

1,2,3,4,5-pentamethylcyclopenta-1,3-diene;trichlorotitanium(1+) |

InChI |

InChI=1S/C10H15.3ClH.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H;/q-1;;;;+4/p-3 |

InChI Key |

YUKSKFSLOUJYSV-UHFFFAOYSA-K |

Canonical SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ti+](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing Trichloro(pentamethylcyclopentadienyl)titanium(IV) involves the reaction of pentamethylcyclopentadienyl sodium with titanium tetrachloride . The reaction is typically carried out in an inert atmosphere to prevent moisture and air from affecting the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Trichloro)(pentamethylcyclopentadienyl)titanium(IV) can undergo oxidation reactions, often forming titanium dioxide as a major product.

Reduction: This compound can be reduced to lower oxidation states of titanium, although such reactions are less common.

Substitution: It readily undergoes substitution reactions, where the chlorine atoms can be replaced by other ligands

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Various nucleophiles can be used to replace the chlorine atoms

Major Products:

Oxidation: Titanium dioxide.

Reduction: Lower oxidation states of titanium.

Substitution: Compounds with different ligands replacing the chlorine atoms

Scientific Research Applications

Chemistry:

Catalysis: Used as a catalyst in transesterification reactions and styrene polymerization

Organometallic Chemistry: Plays a significant role in the synthesis of various organometallic compounds

Biology and Medicine:

Biomedical Research:

Industry:

Polymerization: Widely used in the polymer industry for the polymerization of olefins

Ceramics and Electronics: Utilized in the production of advanced ceramics and electronic components.

Mechanism of Action

The mechanism by which Trichloro(pentamethylcyclopentadienyl)titanium(IV) exerts its catalytic effects involves the activation of substrates through coordination to the titanium center. This coordination facilitates various chemical transformations, such as polymerization and transesterification .

Comparison with Similar Compounds

Cyclopentadienyltitanium trichloride (CpTiCl3): Similar in structure but lacks the methyl groups on the cyclopentadienyl ring.

Bis(cyclopentadienyl)titanium dichloride (Cp2TiCl2): Contains two cyclopentadienyl rings instead of one.

Uniqueness:

(Trichloro)(pentamethylcyclopentadienyl)titanium(IV): is unique due to the presence of five methyl groups on the cyclopentadienyl ring, which enhances its stability and reactivity compared to its non-methylated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.